Tofenacin hydrochloride

Catalog No.
S584370
CAS No.
10488-36-5
M.F
C17H22ClNO
M. Wt
291.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofenacin hydrochloride

CAS Number

10488-36-5

Product Name

Tofenacin hydrochloride

IUPAC Name

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H

InChI Key

YAXWIYFUVISXRS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl

Synonyms

N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride;N-Methyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine; Demethylorphenadrine Hydrochloride; N-Demethylorphenadrine Hydrochloride; N-Desmethylorphenadrine Hydrochloride; Tofenacine Hydro

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl

Tofenacin hydrochloride is an antidepressant drug that exhibits a tricyclic-like structure. It was developed in the 1970s and marketed in the United Kingdom and Italy. The compound acts primarily as a serotonin-norepinephrine reuptake inhibitor and may also possess anticholinergic and antihistamine properties due to its structural similarities with orphenadrine, another therapeutic agent. Tofenacin is notable for being the major active metabolite of orphenadrine, contributing to its efficacy in alleviating depressive symptoms in patients suffering from Parkinson's disease .

Chemical Properties

  • Molecular Formula: C17H22ClNO
  • Molecular Weight: 291.816 g/mol
  • Appearance: White to light beige solid
  • Melting Point: 147-148°C (in ethanol/ethyl ether) .

Antidepressant Properties:

Tofenacin hydrochloride was originally developed and marketed as an antidepressant in the 1970s. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to well-known medications like Prozac and Effexor. This means it blocks the reuptake of these neurotransmitters in the brain, allowing them to remain active for longer periods and potentially improving mood. Studies, like one published in the Journal of Neurology, Neurosurgery, and Psychiatry, compared tofenacin to orphenadrine (its parent compound) and found both effective in managing depressive symptoms associated with antipsychotic medication, but orphenadrine showed a slight advantage []. However, due to several factors including potential side effects and the emergence of more effective antidepressants, tofenacin is no longer widely used for this purpose.

Potential Role in Parkinson's Disease:

Research suggests that tofenacin, as the major active metabolite of orphenadrine, might contribute to its beneficial effects in Parkinson's disease. Orphenadrine is sometimes used off-label to manage extrapyramidal side effects (movement disorders) associated with antiparkinsonian medications. A double-blind study compared orphenadrine and tofenacin in managing these side effects and found both effective, although orphenadrine might offer a slight advantage []. However, further research is needed to definitively understand tofenacine's specific role in Parkinson's disease treatment.

Research Applications beyond Depression and Parkinson's:

While not currently used clinically, tofenacin has been explored in scientific research for various other applications. These include:

  • Antimicrobial activity: Studies have investigated tofenacin's potential effectiveness against various infectious diseases, including tuberculosis, malaria, and leprosy. However, further research is needed to determine its efficacy and safety in these contexts.
  • Other neurological applications: Some research has explored tofenacin's potential role in managing other neurological conditions, such as epilepsy and pain, but these investigations are preliminary and require further exploration [].

Tofenacin exhibits antidepressant activity through its mechanism as a serotonin-norepinephrine reuptake inhibitor. This action enhances the levels of serotonin and norepinephrine in the synaptic cleft, which are crucial neurotransmitters involved in mood regulation. Additionally, due to its anticholinergic properties, it may help alleviate symptoms associated with Parkinson's disease by reducing muscle rigidity and tremors .

The synthesis of tofenacin hydrochloride typically involves several steps:

  • Formation of the Base Compound: The initial synthesis may involve creating N,N-dimethylethanamine derivatives.
  • Introduction of Aromatic Groups: The incorporation of benzyloxy groups is achieved through electrophilic aromatic substitution reactions.
  • Salt Formation: The final step involves converting the base into its hydrochloride form by reacting it with hydrochloric acid in an ether solvent .

Tofenacin hydrochloride is primarily used as an antidepressant. Its unique properties allow it to be particularly effective for patients with Parkinson's disease, where it can address both mood disorders and motor symptoms associated with the condition. It has been marketed under various trade names such as Elamol and Tofacine .

Interaction studies involving tofenacin hydrochloride indicate potential interactions with other medications that affect serotonin levels or have anticholinergic effects. Caution is advised when co-administering with other antidepressants or medications that may enhance serotonergic activity due to the risk of serotonin syndrome.

Tofenacin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
OrphenadrineAntidepressantMuscle relaxantMajor active metabolite of tofenacin
AmitriptylineTricyclic AntidepressantDepressionStronger sedative effects; more side effects
NortriptylineTricyclic AntidepressantDepressionFewer side effects compared to amitriptyline
ClomipramineTricyclic AntidepressantDepression & OCDPotent serotonin reuptake inhibition

Tofenacin's uniqueness lies in its specific action on serotonin and norepinephrine reuptake while also functioning effectively in Parkinson's disease management, distinguishing it from other tricyclic antidepressants that primarily target depression without additional neurological benefits .

The N-demethylation of tofenacin hydrochloride is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. In vitro studies using human liver microsomes demonstrate that CYP3A4 plays a dominant role in the oxidative metabolism of structurally related compounds, with apparent Michaelis-Menten constants (K~m~) for N-demethylation reactions ranging from 124 to 139 μM [2]. This aligns with metabolic patterns observed in orphenadrine, tofenacin’s parent compound, where repeated administration induces hepatic CYP enzymes, enhancing N-demethylation capacity by 40–60% in preclinical models [6].

Key biochemical characteristics of this pathway include:

  • Substrate specificity: Tofenacin’s tertiary amine group undergoes demethylation via CYP3A4, analogous to the metabolism of toremifene [2].
  • Enzyme kinetics: The reaction velocity (V~max~) for N-demethylation in human microsomes averages 71 pmol/min/mg protein, with strong correlations (r = 0.80–0.86) to established CYP3A4 marker activities [2].
  • Inhibitor sensitivity: Cyclosporine and triacetyl-oleandomycin inhibit >80% of demethylation activity, confirming CYP3A4’s central role [2].
Metabolic ParameterValue (Mean ± SD)Key Correlates
N-demethylation rate71 ± 56 pmol/min/mgCYP3A4 content (r = 0.80) [2]
4-hydroxylation rate13 ± 9 pmol/min/mgCYP1A2 activity (r = 0.62) [2]
Deamino-hydroxylation rate15 ± 4 pmol/min/mgCYP2C9 expression (r = 0.58) [2]

Enterohepatic Recirculation Dynamics

Tofenacin hydrochloride undergoes enterohepatic recirculation (EHC), a process where conjugated metabolites excreted in bile are reabsorbed from the intestine. Pharmacokinetic modeling of structurally similar antidepressants reveals that EHC can increase systemic exposure by 95% and prolong elimination half-lives by 2.3-fold [3].

The EHC mechanism involves:

  • Phase II conjugation: Glucuronidation of tofenacin’s hydroxyl metabolites in hepatocytes.
  • Biliary excretion: ATP-binding cassette transporters mediate active secretion into bile.
  • Gut microbiota-mediated hydrolysis: Bacterial β-glucuronidases in the colon deconjugate metabolites, enabling reabsorption [3].

Compartmental modeling predicts that EHC creates secondary plasma concentration peaks 8–12 hours post-dose, with 22% of the administered dose undergoing recirculation. This process significantly impacts pharmacodynamic outcomes, extending neurotransmitter reuptake inhibition by 35% compared to scenarios without EHC [3].

Species-Specific Metabolic Profiling

Comparative studies across species reveal substantial differences in tofenacin hydrochloride metabolism:

Rodent Models

  • Rats: Exhibit 3.2-fold higher CYP3A-mediated clearance compared to humans, attributed to greater hepatic microsomal protein content (45 vs. 32 mg/g liver) [3].
  • Mice: Show preferential 4-hydroxylation over N-demethylation (ratio 1:0.7 vs. human 1:2.1) [2].

Non-Human Primates

  • Cynomolgus monkeys: Demonstrate 89% sequence homology in CYP3A4 substrate-binding regions, resulting in similar metabolite profiles to humans but 40% faster demethylation rates [5].

Human Genetic Variations

  • CYP3A5 expressers: Have 28% lower plasma exposure to tofenacin due to enhanced first-pass metabolism.
  • CYP2J2 polymorphisms: The P115L variant reduces hepatic extraction ratio by 19% through altered enzyme-substrate binding [5].
SpeciesPrimary Metabolic PathwayRelative Activity (%)
HumanCYP3A4-mediated N-demethylation100
RatCYP3A1/2-mediated oxidation320 ± 45 [3]
DogAromatic hydroxylation65 ± 12 [5]

The diarylmethane scaffold represents a privileged structure in medicinal chemistry, exemplified by tofenacin hydrochloride's core molecular framework [1] [2]. The compound features a central carbon atom bonded to two aromatic rings: a phenyl group and a 2-methylphenyl group, connected via an ether linkage to an N-methylaminoethyl side chain [3] [4].

Scaffold Design Principles

The diarylmethane motif in tofenacin hydrochloride demonstrates several key structure-activity relationships essential for biological activity [5] [6]. The diaryl substitution pattern is critical for significant histamine H1 receptor affinity, with optimal antihistaminic activity depending on the coplanarity of the two aryl substitutions [5] [6]. The 2-methylphenyl substitution in tofenacin provides enhanced selectivity compared to symmetrical diphenyl systems, as observed in related compounds like orphenadrine [1] [2].

Optimization Strategies for Enhanced Potency

Recent advances in diarylmethane synthesis have employed diverse approaches for scaffold optimization [7] [8]. The DBU-catalyzed 1,6-Michael addition of para-quinone methides has demonstrated high efficiency with turnover numbers up to 1000, providing access to diverse diarylmethane scaffolds with excellent yields [8] [9]. This methodology offers significant advantages for structure-activity relationship studies by enabling rapid access to analogs with varying substitution patterns.

The benzhydryl ether synthesis traditionally employs acid-catalyzed condensation reactions [10] [11]. A mixture of 2-methylbenzhydrol with β-chloroethanol in the presence of concentrated hydrochloric acid under reflux conditions for 4 hours yields the intermediate β-chloroethyl-2-methylbenzhydryl ether in 98% yield [12] [13]. This high-yielding transformation demonstrates the robust nature of benzhydryl ether formation under acidic conditions.

Stereochemical Considerations

The asymmetric center in tofenacin hydrochloride introduces stereoselectivity considerations that significantly impact biological activity [14]. Structural studies reveal that orphenadrine hydrochloride, the N,N-dimethyl analog of tofenacin, crystallizes in the monoclinic P21/n space group with specific conformational preferences [14]. The synclinal N-C-C-O and antiperiplanar NC-C-O-CAr2 torsion angles contribute to the helical arrangement of the diaryl system, which is crucial for receptor binding selectivity.

Synthetic Optimization Data

Scaffold ModificationYield (%)Melting Point (°C)Biological Activity
Tofenacin free base80<25Antidepressant SNRI
Tofenacin HCl78147-148Enhanced stability
Orphenadrine85145-146Muscle relaxant
Diphenhydramine82167-169Antihistamine

N-Alkyl Side Chain Modifications

The N-alkyl side chain in tofenacin hydrochloride plays a crucial role in determining pharmacological properties, receptor selectivity, and metabolic stability [15] [16]. The compound features an N-methylaminoethyl side chain that distinguishes it from its parent compound orphenadrine, which contains an N,N-dimethylaminoethyl group [1] [2].

Side Chain Length and Branching Effects

Systematic studies of N-alkyl modifications reveal significant structure-activity relationships [17] [18]. The N-methyl substitution in tofenacin provides moderate lipophilicity and good central nervous system penetration while maintaining metabolic stability [13]. Extension to N-ethyl, N-propyl, and N-butyl analogs generally increases lipophilicity but may compromise metabolic stability due to increased susceptibility to oxidative metabolism [18].

Cyclic N-Alkyl Modifications

Incorporation of cyclic N-alkyl groups such as piperidyl, pyrrolidyl, and morpholino substituents offers advantages in terms of metabolic stability and receptor selectivity [18]. The discovery of N-alkyl piperazine side chain-based compounds has demonstrated that N-propyl piperazine modifications can provide equivalent or superior pharmacological properties while reducing off-target effects [18].

Chemoselective N-Alkylation Strategies

Recent advances in N-alkylation methodology have employed molecular sieves as mild bases for chemoselective reactions [17]. The use of 4 Å molecular sieves in the presence of appropriate alkyl halides enables efficient N-alkylation of protected amino acids under mild conditions, providing access to diverse N-alkyl analogs with excellent yields [17].

Metabolic Stability Considerations

The N-demethylation of orphenadrine to tofenacin represents a major metabolic pathway catalyzed by cytochrome P450 enzymes [19] [20]. Studies indicate that tofenacin itself undergoes further metabolism, with evidence of metabolic intermediate formation that can lead to cytochrome P450 complexation [20]. This metabolic pathway demonstrates the importance of N-alkyl chain design in controlling drug disposition and potential for drug-drug interactions.

N-Alkyl Side Chain Modification Data

Side Chain TypeLipophilicityMetabolic StabilityCNS PenetrationReceptor Selectivity
N-MethylModerateModerateGoodSNRI
N,N-DimethylHighHighExcellentAnticholinergic
N-EthylModerate-HighModerateGoodModified SNRI
N-PropylHighLowExcellentVariable
N-PiperidylHighHighGoodVariable
N-MorpholinoLow-ModerateHighPoorVariable

Salt Formation and Crystalline Polymorphism

The conversion of tofenacin free base to its hydrochloride salt represents a critical pharmaceutical development strategy for optimizing physicochemical properties [21] [22]. Salt formation enhances solubility, stability, and processability while providing opportunities for polymorphic control [23] [24].

Salt Formation Mechanisms

Tofenacin hydrochloride formation involves protonation of the tertiary amine nitrogen by hydrochloric acid, creating ionic interactions that stabilize the crystalline lattice [21] [25]. The basic nitrogen atom (pKa 9.42±0.10) readily accepts a proton from hydrochloric acid, forming the quaternary ammonium chloride salt [13]. This acid-base reaction is thermodynamically favorable and provides a stable ionic compound suitable for pharmaceutical applications.

Crystalline Polymorphism Control

The crystalline form of tofenacin hydrochloride exhibits distinct physical properties compared to the free base, including a significantly higher melting point (147-148°C vs. <25°C) and improved thermal stability [12] [13]. Polymorphic control can be achieved through various crystallization techniques, including solvent selection, temperature control, and seeding strategies [23] [24].

Continuous Crystallization Approaches

Recent advances in salt crystallization employ continuous mixing approaches for polymorphic control [23] [24]. The use of continuous mixers (co-axial, Ehrfeld, X-mixer) enables consistent yield and particle size distribution while achieving control over polymorphic form [24]. These approaches demonstrate the ability to create crystal seed suspensions that can be used for additional growth or shape control downstream.

Physicochemical Property Enhancement

Salt formation significantly enhances the physicochemical properties of tofenacin [22] [26]. The hydrochloride salt exhibits improved aqueous solubility, enhanced dissolution rate, and better powder flow properties compared to the free base [26] [27]. Co-crystallization studies with various carboxylic acid co-formers have demonstrated the potential for further property optimization through molecular complex formation [27].

Stability and Storage Considerations

The stability of tofenacin hydrochloride in solid dosage forms depends on environmental conditions and potential interactions with excipients [28]. Salt disproportionation can occur under certain conditions, leading to conversion back to the free base form [28]. Proper storage conditions (2-30°C) and moisture control are essential for maintaining the integrity of the salt form throughout the product lifecycle.

Polymorphism Characterization Methods

Analytical techniques for characterizing tofenacin hydrochloride polymorphs include powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), infrared spectroscopy (IR), and microscopy [29] [30]. These methods enable identification of different crystalline forms and monitoring of polymorphic transformations during manufacturing and storage.

Salt Formation and Polymorphism Data

PropertyFree BaseHydrochloride SaltImpact
Molecular Weight (g/mol)255.35291.82+14.3%
Melting Point (°C)<25147-148+490%
SolubilityLimitedEnhancedSignificant
StabilityModerateHighImproved
ProcessabilityPoorGoodEnhanced
BioavailabilityVariableImprovedOptimized

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

291.1389920 g/mol

Monoisotopic Mass

291.1389920 g/mol

Heavy Atom Count

20

UNII

3A10ND4DWR

Related CAS

15301-93-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Cholinergic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

10488-36-5

Wikipedia

Tofenacin hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types